1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC9378296
InChI: InChI=1S/C16H16ClNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3
SMILES: CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline

CAS No.:

Cat. No.: VC9378296

Molecular Formula: C16H16ClNO3S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline -

Specification

Molecular Formula C16H16ClNO3S
Molecular Weight 337.8 g/mol
IUPAC Name 1-(5-chloro-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole
Standard InChI InChI=1S/C16H16ClNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3
Standard InChI Key BXKDNKBTIJTNNF-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline is systematically named as 1-(5-chloro-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole under IUPAC nomenclature. Its structure comprises an indoline moiety (a bicyclic system of benzene fused to a pyrrolidine ring) linked via a sulfonyl group to a 5-chloro-2-ethoxyphenyl substituent. Key identifiers include:

PropertyValue
Molecular FormulaC16H16ClNO3S\text{C}_{16}\text{H}_{16}\text{ClNO}_{3}\text{S}
Molecular Weight337.8 g/mol
SMILESCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
InChIKeyBXKDNKBTIJTNNF-UHFFFAOYSA-N
PubChem CID2988677

The sulfonyl group (SO2\text{SO}_{2}) at the 1-position of indoline introduces polarity, while the chloro and ethoxy substituents on the phenyl ring enhance lipophilicity, influencing solubility and membrane permeability .

Spectroscopic and Computational Data

Though experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, PubChem’s computed properties indicate a topological polar surface area of 67.8 Ų and an XLogP3 value of 3.7, suggesting moderate hydrophobicity. Density functional theory (DFT) simulations predict a planar conformation for the indoline ring, with the sulfonyl group adopting a tetrahedral geometry.

Synthesis and Preparation

General Sulfonylation Strategies

The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline likely follows established sulfonylation protocols for indoline derivatives. A typical route involves:

  • Sulfonyl Chloride Preparation: Reacting 5-chloro-2-ethoxyphenol with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

  • Nucleophilic Substitution: Treating indoline with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .

This method parallels the synthesis of related sulfonamide-indoline hybrids reported by ACS Omega, where indoline-2,3-dione intermediates undergo sulfonylation with aryl sulfonyl chlorides .

Challenges and Optimization

Key challenges include regioselectivity in sulfonyl group attachment and purification of the product from unreacted starting materials. Catalytic methods using Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) may enhance reaction efficiency, as observed in Fischer indole syntheses of substituted indoles . For instance, Murakami et al. demonstrated that acid-catalyzed cyclization of phenylhydrazones can yield chlorinated indole derivatives, a reaction mechanism potentially adaptable to indoline sulfonylation .

Structural and Functional Insights

Role of Substituents

  • Chloro Group: The electron-withdrawing chloro substituent at the phenyl ring’s 5-position enhances electrophilic reactivity, potentially facilitating interactions with biological targets (e.g., enzyme active sites) .

  • Ethoxy Group: The 2-ethoxy moiety contributes to steric bulk and modulates solubility via hydrophobic interactions. Ethoxy groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier .

  • Sulfonyl Bridge: The sulfonamide linkage (-SO2-\text{-SO}_{2}\text{-}) is a hallmark of protease inhibitors and anticonvulsants, suggesting possible enzyme-targeting applications .

Comparative Analysis with Analogues

Structurally related compounds exhibit diverse bioactivities:

  • ORG27569: A 5-chloroindole-2-carboxamide acting as a cannabinoid receptor allosteric modulator, highlighting the pharmacological relevance of chloro-substituted indoles .

  • SSR180575: A 7-chloroindole derivative with neuroprotective effects, underscoring the therapeutic potential of chlorinated indoline scaffolds .

Hypothetical Biological Activities and Mechanisms

Anticancer Applications

Patent EP3466949A1 describes tricyclic sulfonamides as bromodomain inhibitors, a class of epigenetic regulators overexpressed in cancers . While 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline lacks a tricyclic framework, its sulfonamide group may similarly engage bromodomain binding sites, warranting cytotoxicity assays .

Neuroprotective Effects

Analogues like SSR180575 exhibit neuroprotection via peripheral benzodiazepine receptor modulation, a mechanism potentially accessible to sulfonylated indolines . The chloro and ethoxy substituents may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .

Future Research Directions

Synthetic Chemistry

  • Route Optimization: Screen catalysts (e.g., ZnCl₂, BF₃·Et₂O) to improve sulfonylation yields .

  • Derivatization: Introduce substituents at the indoline 5- or 6-positions to modulate electronic and steric properties .

Pharmacological Studies

  • In Vitro Screening: Evaluate inhibition of α-amylase, α-glucosidase, and bromodomains using enzyme assays .

  • ADMET Profiling: Assess solubility, metabolic stability, and cytotoxicity in hepatic microsomes and cell lines .

Computational Modeling

  • Molecular Dynamics: Simulate interactions with cancer-related targets (e.g., BRD4) to identify binding modes .

  • QSAR Studies: Correlate structural features (e.g., LogP, polar surface area) with bioactivity to guide lead optimization .

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